6-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 6-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride involves several steps. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale reactions under controlled environments to maintain consistency and quality .
Chemical Reactions Analysis
6-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed to form corresponding acids and other derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Similar compounds to 6-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride include other quinoline derivatives and pyridinyl-substituted compounds . These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications . The uniqueness of this compound lies in its specific substitution pattern and the resulting properties .
Comparison with Similar Compounds
Properties
IUPAC Name |
6-chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O/c16-10-3-4-13-11(6-10)12(15(17)20)7-14(19-13)9-2-1-5-18-8-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVHMDLJURVRMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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